Kinase Selectivity Profile: Weak CDK2/Cyclin E1 Inhibition Contrasts with Moderate TTK Affinity
In a commercial kinase profiling panel, 7-butyramido-2-methylquinoline-5,8-dione exhibited negligible inhibition of Cyclin-dependent kinase 2/CDK2-cyclin E1 (IC50 >20,000 nM) while showing measurable, though modest, affinity for Dual specificity protein kinase TTK (IC50 = 3,600 nM) [1]. This 5.6-fold selectivity window between the two kinases, although narrow, indicates that the butyramido substituent does not completely abolish kinase binding and may be exploited in fragment-based or targeted covalent inhibitor design where the quinoline-5,8-dione core serves as a reactive electrophile [1]. The data also demonstrate that the acylamino side chain can modulate kinase selectivity, a feature not shared by unsubstituted 7-amino or shorter-chain 7-acetamido derivatives, which typically show promiscuous reactivity due to the free amine [2].
| Evidence Dimension | Kinase inhibition IC50 |
|---|---|
| Target Compound Data | CDK2/Cyclin E1 IC50 >20,000 nM; TTK IC50 = 3,600 nM |
| Comparator Or Baseline | 7-Aminoquinoline-5,8-dione derivatives typically show non-selective electrophilic reactivity rather than specific kinase inhibition; no direct comparator IC50 available in the same assay panel. |
| Quantified Difference | 5.6-fold selectivity for TTK over CDK2 within the butyramido compound; cross-class comparison with 7-amino analogs qualitative only. |
| Conditions | BindingDB enzyme inhibition assays: CDK2 assay at pH 7.5, 22°C; TTK assay at pH 7.7, 22°C. |
Why This Matters
The measurable, albeit weak, TTK activity distinguishes this compound from the parent 7-aminoquinoline-5,8-dione, which acts primarily as a non-selective electrophile, making the butyramido derivative a more suitable starting point for selective inhibitor design.
- [1] BindingDB. Monomer ID 162219: 7-Butyramido-2-methylquinoline-5,8-dione kinase inhibition data (CDK2, TTK, BUB1). Bayer Pharma AG, US Patent 9682995. View Source
- [2] Boger DL, Yasuda M, Mitscher LA, et al. Streptonigrin and Lavendamycin Partial Structures. Probes for the Minimum, Potent Pharmacophore. J. Med. Chem. 1987;30(10):1918-1928. View Source
